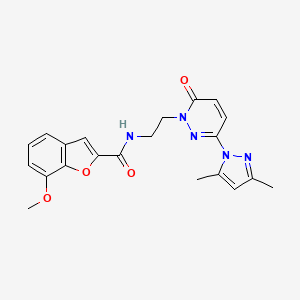

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Description

Benzofuran-2-carboxamide Core

Pyridazinone-Ethyl Linker

3,5-Dimethylpyrazole Substituent

- The pyrazole ring (C₅H₇N₂) at position 3 of the pyridazinone contributes steric bulk from its methyl groups (positions 3 and 5) and potential for hydrophobic interactions.

- The 1H-pyrazol-1-yl linkage ensures nitrogen orientation optimizes hydrogen bonding.

Spatial Arrangement and Electronic Effects

- The 7-methoxy group on benzofuran increases lipophilicity, potentially enhancing membrane permeability.

- The pyridazinone ketone (C=O) and pyrazole nitrogens create a polarized region, favoring interactions with enzymatic active sites.

Comparative Analysis With Related Heterocyclic Carboxamide Derivatives

Benzofuran Carboxamides

- 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides exhibit neuroprotective effects via NMDA receptor antagonism. The current compound’s pyridazinone-pyrazole side chain may augment target selectivity compared to simpler phenyl-substituted analogs.

- Benzofuran-2-carboxamides with isoxazole moieties (e.g., EVT-2758724) show anticancer activity, suggesting the pyridazinone-pyrazole system here could offer alternative mechanistic pathways, such as kinase inhibition.

Pyridazinone Derivatives

- 2,6-Disubstituted pyridazin-3(2H)-ones demonstrate COX-2 inhibitory activity, with substituent size and polarity dictating potency. The 3,5-dimethylpyrazole group in the current compound may enhance COX-2 affinity relative to smaller substituents like methylphenoxy.

- Pyridazinone-carboxamide hybrids (e.g., EVT-2901977) prioritize indole or isoxazole systems over benzofuran, highlighting how aromatic ring choice modulates solubility and bioactivity.

Pyrazole-Containing Analogs

- 3,5-Dimethylpyrazole derivatives are recurrent in kinase inhibitors due to their ability to occupy hydrophobic pockets. The current compound’s pyrazole may synergize with the pyridazinone’s electronic features to target dual kinases (e.g., B-Raf or FGFR).

- Pyrazole-pyridazinone hybrids (e.g., compound 16a) lack the benzofuran-carboxamide moiety, underscoring the unique three-domain architecture of the subject compound for multi-target engagement.

Key Structural Advantages

- Diverse Pharmacophoric Elements : Integration of benzofuran (antioxidant), pyridazinone (enzyme inhibition), and pyrazole (kinase modulation) enables multi-mechanistic action.

- Enhanced Solubility : The carboxamide and methoxy groups improve aqueous solubility compared to non-polar analogs.

- Metabolic Stability : Methyl groups on the pyrazole may reduce oxidative metabolism, extending half-life.

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4/c1-13-11-14(2)26(23-13)18-7-8-19(27)25(24-18)10-9-22-21(28)17-12-15-5-4-6-16(29-3)20(15)30-17/h4-8,11-12H,9-10H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFGAKWLSFLFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyrazole moiety, a pyridazine derivative, and a methoxybenzofuran unit, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps are often involved:

- Formation of the Pyrazole Ring : This is achieved through the condensation of appropriate hydrazines with carbonyl compounds.

- Pyridazine Derivative Synthesis : The incorporation of the pyridazine moiety is performed via cyclization reactions.

- Final Coupling : The final step involves the coupling of the methoxybenzofuran with the previously synthesized intermediates.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine structures. For instance, derivatives with similar functionalities have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the range of 30.68 to 70.65 μM against MCF7 breast cancer cells, indicating significant cytotoxicity compared to standard treatments like Doxorubicin .

Analgesic and Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this compound have also shown analgesic effects in various animal models. For example, studies involving hot plate tests and acetic acid-induced writhing tests demonstrated significant analgesic activity .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

-

Case Study on Anticancer Activity :

- Objective : To evaluate the efficacy of a pyrazole-based compound against breast cancer cell lines.

- Methodology : MCF7 cells were treated with varying concentrations of the compound.

- Results : The study found that the compound significantly reduced cell viability at specific concentrations, with an IC50 value comparable to established chemotherapeutics.

-

Case Study on Analgesic Effects :

- Objective : To assess the analgesic properties using animal models.

- Methodology : Mice were administered different doses of the compound, followed by behavioral assays.

- Results : The results indicated a dose-dependent increase in pain threshold in treated mice compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence describes compounds with distinct heterocyclic frameworks but shared functional motifs (e.g., nitriles, carbonyls). Below is a comparative analysis based on structural and synthetic features:

Key Observations:

Core Heterocycles: The target compound’s pyridazinone-pyrazole scaffold differs significantly from the thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) cores in .

Functional Groups :

- The methoxybenzofuran-carboxamide side chain in the target compound contrasts with the nitrile and furan substituents in 11a/b and 12. Carboxamides often improve solubility and hydrogen-bonding capacity compared to nitriles, which are typically metabolically stable but less polar .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of pyridazinone, pyrazole, and benzofuran precursors. In contrast, compounds 11a/b and 12 were synthesized via condensation reactions (e.g., thiouracil derivatives with aldehydes), achieving moderate yields (57–68%) .

Thermal Stability :

- Melting points for 11a/b and 12 range from 213–269°C, suggesting moderate thermal stability. The target compound’s melting point is unreported, but its benzofuran and carboxamide groups may lower melting points compared to nitrile-containing analogs.

Research Findings and Implications

- Pharmacophore Potential: The 7-methoxybenzofuran group may act as a bioisostere for aryl ethers, enhancing bioavailability compared to the furan substituents in 11a/b .

- Synthetic Challenges : The target compound’s multi-heterocyclic architecture likely requires advanced coupling strategies (e.g., Buchwald-Hartwig amidation), contrasting with the straightforward condensations used for 11a/b and 12 .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the condensation of pyridazinone and pyrazole precursors, followed by coupling with a benzofuran carboxamide derivative. Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd-based) improve coupling efficiency in heterocyclic systems .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity while minimizing side reactions .

- Purification : Column chromatography or recrystallization is critical for isolating the final product with >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Q. What preliminary biological screening methods are recommended for assessing activity?

- In vitro assays :

- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence polarization .

- Cell viability (MTT assay) to evaluate cytotoxicity .

- Docking studies : Prioritize targets by simulating interactions with the pyridazine and benzofuran moieties .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Dose-response validation : Ensure consistent IC measurements using standardized protocols (e.g., triplicate runs with positive controls) .

- Metabolic stability : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Crystal structure analysis : Compare ligand-binding conformations to identify critical interactions (e.g., hydrogen bonding at pyridazine C=O) .

Q. What strategies address challenges in crystallizing this compound for structural studies?

Q. How do structural modifications impact target selectivity and off-target effects?

Q. What methodologies mitigate solubility limitations in in vivo studies?

Q. How are analytical methods validated for stability and impurity profiling?

- HPLC-DAD : Develop gradient elution (C18 column, 0.1% TFA/ACN) with retention time precision ±0.1 min .

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.